Specific Scientific Field: Physical Chemistry, Thermodynamics
Summary of the Application: 2-Ethoxynaphthalene is often used in studies related to thermodynamics due to its unique thermophysical properties. These properties are critically evaluated and can be used in various applications such as the design of chemical processes or the development of new materials.
Methods of Application or Experimental Procedures: The thermophysical properties of 2-Ethoxynaphthalene are determined using dynamic data analysis, as implemented in the NIST ThermoData Engine software package.
Results or Outcomes: The thermophysical properties of 2-Ethoxynaphthalene have been thoroughly evaluated and documented.
Specific Scientific Field: Physical Chemistry, Spectroscopy
Summary of the Application: 2-Ethoxynaphthalene is used in fluorescence studies. Its fluorescence properties can be altered by various substances, providing valuable information about the interactions between molecules.
Methods of Application or Experimental Procedures: The fluorescence of 2-Ethoxynaphthalene is measured using spectroscopic techniques. The substance is exposed to light at a specific wavelength, and the resulting fluorescence is measured.
Results or Outcomes: It has been shown that the fluorescence of 2-Ethoxynaphthalene is weakly quenched by m-dimethlphthalate and methyl benzoate.
Specific Scientific Field: Organic Chemistry
Summary of the Application: 2-Naphthol, a compound closely related to 2-Ethoxynaphthalene, is used as a precursor for the synthesis of diverse heterocyclic compounds. These compounds have a wide range of applications in fields such as pharmaceuticals and materials science.
Methods of Application or Experimental Procedures: The synthesis of heterocyclic compounds from 2-Naphthol involves various organic reactions, including condensation, substitution, and cyclization.
Results or Outcomes: The use of 2-Naphthol as a precursor has enabled the synthesis of a wide variety of heterocyclic compounds.
Summary of the Application: 2-Ethoxynaphthalene is used in infrared spectroscopy studies. Its unique infrared spectrum can be used to identify the compound or to study its interactions with other substances.
Methods of Application or Experimental Procedures: The infrared spectrum of 2-Ethoxynaphthalene is measured using an infrared spectrometer.
Results or Outcomes: The infrared spectrum of 2-Ethoxynaphthalene has been thoroughly documented and can be used as a reference in spectroscopic studies.
Specific Scientific Field: Materials Science, Pyrotechnics
Summary of the Application: 2-Methoxynaphthalene, a compound closely related to 2-Ethoxynaphthalene, is used as a stabilizer in gunpowder, particularly smokeless gunpowders.
Methods of Application or Experimental Procedures: 2-Methoxynaphthalene is mixed with the other components of the gunpowder during its manufacture.
Results or Outcomes: The use of 2-Methoxynaphthalene as a stabilizer has improved the safety and reliability of smokeless gunpowders.
2-Ethoxynaphthalene is an aromatic ether with the molecular formula and a molar mass of approximately 172.22 g/mol. This compound is also known by various names, including β-Naphthol ethyl ether and Nerolin II. It appears as a white crystalline solid with a melting point of 35-37°C and a boiling point of 282°C. Its density is about 1.064 g/cm³, and it is insoluble in water but soluble in alcohol .
Research indicates that 2-ethoxynaphthalene exhibits some biological activities, particularly in the context of its derivatives. Some studies have suggested potential antimicrobial properties, while others have explored its use in medicinal chemistry for synthesizing compounds like sodium ethoxynaphthylpenicillin .
The synthesis of 2-ethoxynaphthalene typically involves the etherification of 2-naphthol with ethanol in the presence of concentrated sulfuric acid. The general procedure is as follows:
2-Ethoxynaphthalene has several applications:
Studies on the interactions of 2-ethoxynaphthalene with other chemical species indicate its potential reactivity due to its aromatic structure. For instance, it can participate in electrophilic substitution reactions with various reagents, which may lead to diverse derivatives useful in organic synthesis . Additionally, its interactions with biological systems are being explored for possible therapeutic applications.
Several compounds share structural similarities with 2-ethoxynaphthalene. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Naphthalene | Simple polycyclic aromatic hydrocarbon | |
Ethyl naphthyl ether | Similar structure but different substitution | |
Phenethyl alcohol | Contains a phenyl group instead of naphthalene | |
β-Naphthol | Hydroxyl derivative of naphthalene |
What sets 2-ethoxynaphthalene apart from these compounds is its unique ethoxy substituent on the naphthalene ring, which influences both its physical properties and chemical reactivity. This modification allows it to participate in specific reactions that are not characteristic of simpler naphthalene derivatives.
Irritant;Environmental Hazard